6-Sulfanylnicotinonitrile
Description
Scientific Research Applications
Synthesis and Transformation
6-Sulfanylnicotinonitrile has been utilized in the synthesis of various chemical compounds. Farhanullah et al. (2003) demonstrated the synthesis of aminonicotinonitriles and diaminopyridines through the base-catalyzed ring transformation of 2H-pyran-2-ones, which involved 6-aryl-3-cyano-4-methylsulfanyl as a key intermediate. This process is significant as it provides a method for creating compounds with potential applications in different fields of chemistry and pharmacology (Farhanullah, Agarwal, Goel, & Ram, 2003).
Analytical Measurement and Detection
6-Sulfanylnicotinonitrile is associated with the measurement and detection of biological specimens. Shen et al. (2012) developed a protocol using the monobromobimane method coupled with RP-HPLC to measure specific hydrogen sulfide pools discretely, including free, acid-labile, and bound sulfane sulfur in various biological specimens. This protocol involves selective liberation, trapping, and derivatization of H₂S, emphasizing the importance of accurate measurement of biologically active hydrogen sulfide (Shen, Peter, Bir, Wang, & Kevil, 2012).
Sulfane Sulfur Research
Research has also been conducted on sulfane sulfur, a significant component in biological systems. Han et al. (2018) designed and synthesized a near-infrared (NIR) fluorescent probe, BD-diSH, for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This development is pivotal for the study of physiological and pathological functions of sulfur sulfide in living organisms (Han, Song, Li, Yu, & Chen, 2018).
Multicomponent Reactions
Banerjee and Sereda (2009) highlighted the synthesis of highly substituted pyridines, specifically 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, through a multicomponent reaction of aldehydes, malononitrile, and thiols. This synthesis demonstrates the versatility of 6-Sulfanylnicotinonitrile in facilitating complex chemical reactions (Banerjee & Sereda, 2009).
properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYRRRJMTSOOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588496 | |
Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfanylnicotinonitrile | |
CAS RN |
27885-58-1 | |
Record name | 1,6-Dihydro-6-thioxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27885-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-sulfanylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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